1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide
Overview
Description
1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a phenylmethanesulfonyl group and a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylmethanesulfonyl Group: This step involves the reaction of the piperidine derivative with phenylmethanesulfonyl chloride under basic conditions.
Attachment of the Pyridin-3-yl Group: The final step involves the coupling of the intermediate with a pyridin-3-yl derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylmethanesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridin-3-yl group may enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-phenylmethanesulfonyl-piperidine: Lacks the pyridin-3-yl group, which may reduce its binding affinity and specificity.
N-(pyridin-3-yl)piperidine-4-carboxamide: Lacks the phenylmethanesulfonyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide is unique due to the presence of both the phenylmethanesulfonyl and pyridin-3-yl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
1-benzylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-17-7-4-10-19-13-17)16-8-11-21(12-9-16)25(23,24)14-15-5-2-1-3-6-15/h1-7,10,13,16H,8-9,11-12,14H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNFPJJALRRAAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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